1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Description

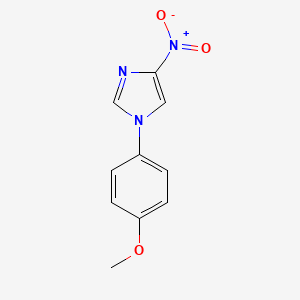

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-4-2-8(3-5-9)12-6-10(11-7-12)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCJNDPEXRIJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenyl 4 Nitro 1h Imidazole and Its Structural Analogs

Strategies for N-Arylation of Imidazoles

Catalytic Approaches (e.g., Palladium-Supported Nanoparticles)

Modern organic synthesis heavily relies on transition-metal catalysis for the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent for the N-arylation of imidazoles. acs.org These methods offer a significant improvement over traditional techniques like the Ullmann condensation, which often require harsh conditions and stoichiometric amounts of copper. nih.gov

Research has demonstrated that palladium complexes can achieve completely N1-selective arylation of unsymmetrical imidazoles. nih.govmit.edu This selectivity is crucial when starting with a 4-substituted imidazole (B134444), such as 4-nitroimidazole (B12731), to ensure the aryl group attaches to the desired nitrogen atom. A common catalytic system involves a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with a specialized phosphine (B1218219) ligand. nih.govmit.edu

Interestingly, studies have shown that imidazoles themselves can inhibit the formation of the active Pd(0)-ligand catalyst. nih.govnih.gov To overcome this, a pre-activation step, where the palladium source and the ligand are heated together before the imidazole is introduced, has been shown to drastically improve the reaction's efficacy. nih.govmit.edu This approach has proven highly general, allowing for the coupling of various functionalized aryl halides, including chlorides and bromides, with 4-substituted imidazoles. nih.govmit.edu

| Aryl Halide | Imidazole | Catalyst System | Yield (%) | Reference |

| Aryl Bromide | 4-Methylimidazole | 0.1 mol % Pd₂(dba)₃, 0.2 mol % L1 | 93 | nih.gov |

| Aryl Bromide | 4-Phenylimidazole | 0.5-2.5 mol % Pd | Good | mit.edu |

| Aryl Triflate | 4-Methylimidazole | 0.5-2.5 mol % Pd | Good | mit.edu |

| 3-Halopyridine | 4-Methylimidazole | 0.5-2.5 mol % Pd | Good | mit.edu |

L1 refers to a specific biaryl phosphine ligand used in the cited study.

Influence of Electronic and Steric Effects on Reaction Yields

The success and regioselectivity of N-arylation reactions are governed by both electronic and steric factors. mdpi.comresearchgate.net For an unsymmetrical imidazole like 4-nitroimidazole, the two nitrogen atoms (N1 and N3) are electronically and sterically distinct.

Steric Effects: The substituent at the C4 position creates steric hindrance that can influence which nitrogen atom is more accessible to the bulky palladium catalyst complex. Density functional theory (DFT) calculations have supported the hypothesis that the formation of the N1-arylated product is favored due to unfavorable steric interactions in the transition state leading to the N3-arylated product. mit.edu This steric guidance is a key factor in achieving high regioselectivity. mit.edu In the case of bulky N-alkyl groups, increased steric hindrance can prevent certain reactions like cyclization, thereby favoring other pathways. nih.gov

Electronic Effects: The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic properties of the imidazole ring. koreascience.kr It reduces the electron density of the ring, making the N-H proton more acidic and facilitating its removal by a base, which is a key step in the catalytic cycle. The electronic character of the aryl halide also plays a role; electron-donating groups (like the methoxy (B1213986) group in 4-bromoanisole) can affect the rate of oxidative addition to the palladium center. The interplay of these electronic factors on both the imidazole and the aryl partner is critical for optimizing reaction yields. koreascience.kr

Multi-component Reactions for Imidazole Ring Formation

An alternative to the sequential N-arylation approach is the use of multi-component reactions (MCRs) to construct the entire substituted imidazole ring in a single, efficient step. bohrium.com MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the initial molecules. bohrium.comisca.me This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of complex molecules. bohrium.com

The synthesis of highly substituted imidazoles can be achieved through the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) source (like ammonium acetate). isca.mersc.org By carefully choosing the starting materials, one can synthesize a 1,2,4,5-tetrasubstituted imidazole directly. For example, using 4-methoxybenzaldehyde (B44291) as the aldehyde component and another amine would lead to a structural analog of the target compound.

Various catalysts have been developed to promote these reactions, including p-toluenesulfonic acid (PTSA) and different fluoroboric acid-derived systems. isca.mersc.org The choice of catalyst can be crucial for controlling the selectivity, especially in four-component reactions where the competitive formation of a trisubstituted imidazole is a possible side reaction. rsc.org

| Reaction Type | Reactants | Catalyst | Product | Reference |

| 3-Component | 1,2-Diketone, Aldehyde, Ammonium Salt | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazole | rsc.org |

| 4-Component | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |

| 4-Component | Benzil, Substituted Benzaldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic Acid | Tetra-substituted Imidazole | isca.me |

Regioselective Synthesis of Nitroimidazole Derivatives

The position of the nitro group on the imidazole ring is critical to the compound's properties. Therefore, achieving regioselective synthesis is a paramount challenge. The direct nitration of 1-(4-methoxyphenyl)-1H-imidazole would likely result in a mixture of isomers and potential nitration on the phenyl ring. A more controlled approach involves the N-arylation of a pre-synthesized nitroimidazole.

The synthesis often starts with 4-nitro-1H-imidazole. The subsequent N-alkylation or N-arylation of this precursor must be controlled to favor substitution at the N1 position. Research on the N-alkylation of 4-nitroimidazole has shown that reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the yield and selectivity. researchgate.netderpharmachemica.com For instance, using potassium carbonate as the base in acetonitrile (B52724) at an elevated temperature (60°C) has been shown to produce N1-alkylated derivatives in good yields. derpharmachemica.com These findings provide a strong foundation for optimizing the N-arylation step to produce 1-aryl-4-nitroimidazoles regioselectively. Computational studies have been used in parallel with experimental work to understand the factors favoring N1 substitution in these systems. researchgate.netderpharmachemica.com

Derivatization and Structural Modification for Research Purposes

For research, particularly in fields like medicinal chemistry, it is often necessary to synthesize a series of structural analogs of a lead compound to perform structure-activity relationship (SAR) studies. 1-(4-methoxyphenyl)-4-nitro-1H-imidazole serves as a scaffold that can be systematically modified.

Derivatization can be achieved at several points on the molecule:

The Phenyl Ring: The 4-methoxy group can be replaced with other substituents (e.g., halogens, alkyls, different alkoxy groups) by starting with the appropriately substituted aryl halide in the N-arylation step.

The Imidazole Ring: While the 4-position is occupied by the nitro group, the C2 and C5 positions are potential sites for further functionalization, for example, through C-H activation/arylation reactions. researchgate.netacs.org

The Nitro Group: The nitro group itself is a versatile functional handle. Although often crucial for the intended biological activity, it can be chemically reduced to an amino group, which can then be further derivatized into amides, sulfonamides, or other functionalities.

Side Chains: Functionalized side chains can be introduced. For example, many bioactive nitroimidazoles, such as metronidazole, feature a substituted alkyl chain at the N1 position. researchgate.netderpharmachemica.com Similar strategies can be applied to create N1-functionalized analogs of the target compound.

These structural modifications allow researchers to fine-tune the electronic, steric, and physicochemical properties of the molecule to optimize its performance for a specific application.

Elucidation of Mechanisms of Action of 1 4 Methoxyphenyl 4 Nitro 1h Imidazole Derivatives

Molecular Interactions with Specific Biological Targets

Derivatives of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, like many nitroimidazole compounds, are understood to function as prodrugs that require intracellular bioactivation to exert their effects. The primary mechanism involves the reduction of the nitro group, which generates reactive nitrogen species. These highly reactive intermediates, such as the nitro radical anion, can interact non-specifically with a variety of cellular macromolecules. nih.gov This can lead to covalent modifications and damage to critical components like DNA and proteins, ultimately causing cell death. nih.gov

While this broad reactivity is a hallmark of many nitroimidazoles, more specific interactions with biological targets have been identified for various imidazole-based compounds, suggesting potential pathways for the subject compound and its derivatives. For instance, certain imidazole (B134444) derivatives have been designed and synthesized as inhibitors of specific enzymes crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies have also predicted that benzimidazole (B57391) derivatives, which share the core imidazole ring, may target enzymes like dihydrofolate reductase, which is vital for both microbial and cancer cell survival. nih.gov

The anticancer activity of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives was evaluated against several cancer cell lines, with some compounds showing potent activity.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| 1d | A549 (Lung) | 2.01 |

| HCT116 (Colon) | 1.84 | |

| MCF7 (Breast) | 2.16 | |

| 2d | A549 (Lung) | 2.34 |

| HCT116 (Colon) | 2.11 | |

| MCF7 (Breast) | 2.45 | |

| Paclitaxel (Standard) | A549 (Lung) | 1.38 |

| HCT116 (Colon) | 1.95 | |

| MCF7 (Breast) | 2.14 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzimidazole derivatives compared to the standard anticancer drug Paclitaxel. Data sourced from research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

These findings suggest that while the nitro group drives a general mechanism of cytotoxicity through redox reactions, the imidazole scaffold and its substituents, such as the 4-methoxyphenyl (B3050149) group, likely direct the molecule to specific biological targets, modulating its activity and potential therapeutic applications.

Role of Functional Groups: Nitro Group Redox Properties and Imidazole Ring Metal Coordination

The distinct chemical functionalities of this compound are central to its mechanism of action. The interplay between the nitro group's electrochemical properties and the imidazole ring's coordination chemistry defines the compound's biological behavior.

Nitro Group Redox Properties

The nitro group (NO₂) is the key pharmacophore for this class of compounds. Its biological activity is intrinsically linked to its ability to undergo enzymatic reduction within cells. researchgate.net This reduction is a stepwise process that generates highly reactive intermediates. The ease of this reduction is quantified by the one-electron reduction potential (E¹₇), which is a critical determinant of a compound's activity. A more positive reduction potential facilitates the acceptance of an electron, initiating the activation cascade.

The position of the nitro group on the imidazole ring significantly influences its redox potential. Studies have shown that 2-nitroimidazoles generally have more positive E¹₇ values than their 5-nitro counterparts, while 4-nitroimidazoles are typically weaker oxidants. rsc.org Furthermore, substituents on the imidazole ring or its side chains can modulate these electronic properties. Electron-withdrawing groups tend to increase the reduction potential, enhancing the efficiency of bioactivation. rsc.org

| Nitroimidazole Derivative | Position of NO₂ | One-Electron Reduction Potential (E¹₇) at pH 7 (mV) |

| 1-(2-hydroxyethyl)-2-nitroimidazole | 2-nitro | -398 |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | 5-nitro | -486 |

| 4-nitroimidazole (B12731) | 4-nitro | ≤ -527 |

This table illustrates how the position of the nitro group affects the one-electron reduction potential, a key factor in the bioactivation of these compounds. rsc.org

Imidazole Ring Metal Coordination

The imidazole ring is a versatile structural motif in medicinal chemistry, partly due to its ability to coordinate with transition metal ions. researchgate.netcitedrive.com This property is well-established in biological systems, most notably in the amino acid histidine, where the imidazole side chain is a common binding site for metal ions in metalloproteins. wikipedia.org The lone pair of electrons on the imine nitrogen atom of the imidazole ring allows it to act as a potent ligand, forming stable complexes with metals such as iron, copper, zinc, and ruthenium. researchgate.netnih.gov

This coordination capability can be harnessed to enhance the pharmacological profile of imidazole derivatives. citedrive.com Chelation of a metal ion can alter the electronic and structural characteristics of the imidazole ligand, potentially leading to increased biological activity. researchgate.net Metal complexes of imidazole derivatives have been investigated for a wide range of therapeutic applications, demonstrating the significance of this interaction in modulating drug action. nih.gov For this compound, this inherent property means it could potentially interact with metalloenzymes or form bioactive metal complexes in a biological environment, representing another layer of its mechanism of action.

Allosteric Inhibition Mechanisms in Enzyme Interactions

Allosteric inhibition is a sophisticated mode of biological regulation where an inhibitor binds to a site on an enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces its affinity for the substrate, thereby inhibiting the enzyme's activity. This mechanism offers a pathway to achieve greater selectivity and potentially avoid side effects associated with competitive inhibitors that target the highly conserved active sites of enzymes.

While the primary mechanism of nitroimidazoles involves redox-mediated damage, the potential for derivatives of this compound to act as allosteric inhibitors cannot be ruled out. The structure of the molecule, with its distinct phenyl and imidazole rings, provides multiple points for potential non-covalent interactions with a protein surface.

In studies of other small molecules, previously unidentified allosteric sites have been discovered on enzymes. For example, detailed enzymatic and structural analysis, including X-ray crystallography, revealed that the drug ibudilast (B1674240) and its analogs could act as allosteric inhibitors of the macrophage migration inhibitory factor (MIF). nih.gov Binding of the inhibitor to a site remote from the catalytic center induced conformational changes that impacted the enzyme's function. nih.gov This demonstrates that complex molecules can interact with enzymes in unexpected ways.

For a derivative of this compound, it is conceivable that the 4-methoxyphenyl group could anchor the molecule into a hydrophobic pocket on an enzyme surface, while the nitroimidazole moiety could form other interactions, collectively inducing a conformational change that results in allosteric inhibition. However, without specific crystallographic or detailed enzymatic studies on this class of compounds, the existence of such a mechanism remains speculative. Future research would be required to identify a specific enzyme target and elucidate the structural basis of any potential allosteric modulation.

Structure Activity Relationship Sar Studies on 1 4 Methoxyphenyl 4 Nitro 1h Imidazole and Analogs

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the molecular structure of compounds with their biological activity. scirp.org These models are invaluable for predicting the potency of new, unsynthesized analogs, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. nih.govnih.gov For nitroimidazole analogs, both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been successfully applied.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. nih.govnih.gov These techniques build 3D models that relate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule to its biological activity, often expressed as the minimum inhibitory concentration (MIC). nih.govnih.govresearchgate.net For a series of antitubercular nitroimidazoles, CoMFA and CoMSIA models have demonstrated strong predictive power, suggesting that electrostatic, hydrophobic, and hydrogen bonding interactions are all crucial for the ligand-receptor interaction. nih.govresearchgate.net

The development of these models involves several steps:

Dataset Selection: A series of compounds with known biological activities is chosen. aimspress.com

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or pharmacophore. nih.gov

Descriptor Calculation: Molecular descriptors (e.g., steric fields, electrostatic potentials, lipophilicity) are calculated. scirp.org

Model Generation and Validation: Statistical methods, like partial least squares (PLS) analysis, are used to create a mathematical model linking the descriptors to the activity. aimspress.com The model's robustness and predictive ability are then rigorously tested using internal and external validation techniques. scirp.orgnih.gov

A simple but effective four-feature QSAR model was developed for a series of bicyclic nitroimidazoles, which helped to rationalize their MIC results. nih.govresearchgate.net This model, featuring two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobe, provided a clear tool for the lead optimization of compounds in that series. nih.gov QSAR studies have also highlighted the importance of parameters like the distribution coefficient (logD) for cell wall permeability in M. tuberculosis. nih.gov

| QSAR Methodology | Key Findings for Nitroimidazole Analogs | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Electrostatic, hydrophobic, and hydrogen bonding interactions are critical for activity. Models show strong predictive ability for antitubercular potency. nih.govresearchgate.net | nih.govresearchgate.net |

| 4-Feature QSAR Model | Identified two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobe as key features for aerobic antitubercular activity. nih.gov | nih.gov |

| Descriptor Analysis | Lipophilicity descriptors (logP, logD) and polar surface area are important for cell permeability and overall activity. nih.govnih.gov | nih.govnih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. dovepress.com For nitroimidazole analogs, pharmacophore models have been generated to highlight the structural requirements for potent antitubercular activity. nih.gov

A typical pharmacophore model for this class of compounds includes several key features:

A nitro group, often acting as a hydrogen bond acceptor. nih.gov

Additional hydrogen bond acceptor features. nih.govnih.gov

A hydrogen bond donor site. nih.gov

A distal aromatic ring or hydrophobic group. nih.govnih.gov

These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). dovepress.comnih.gov Once developed, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that fit the model and are likely to be active. dovepress.com This approach successfully identified a model for PA-824 and its analogs with five pharmacophoric features, which proved useful in designing new, potent nitroimidazoles. nih.gov

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.com Pharmacophore models and QSAR studies provide crucial guidance for this process. nih.gov Strategies for optimizing leads like 1-(4-methoxyphenyl)-4-nitro-1H-imidazole include:

Direct Chemical Manipulation: Modifying functional groups to enhance target binding or improve ADMET properties. danaher.comnih.gov For example, SAR studies have shown that hydrophobic substitutions at the para-position of the distal aromatic ring could lead to more potent analogs. nih.gov

Structure-Based Drug Design: Using the 3D structure of the target enzyme, such as the deazaflavin-dependent nitroreductase (Ddn) for antitubercular nitroimidazoles, to design modifications that improve binding affinity. researchgate.netpatsnap.com

Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity while maintaining the key pharmacophoric features. danaher.com

By integrating these computational and synthetic strategies, researchers can systematically refine the structure of lead compounds, moving closer to the development of an effective drug candidate. researchgate.netchemrxiv.org

Computational Chemistry and in Silico Approaches in the Study of 1 4 Methoxyphenyl 4 Nitro 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about molecular geometry, energy, and electron distribution. For nitroimidazole derivatives, DFT, particularly using functionals like B3LYP, is a common approach to balance computational cost and accuracy in predicting molecular characteristics. nih.govnih.gov

These calculations are crucial for optimizing the three-dimensional structure of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, which is the first step for all subsequent computational analyses. The optimized geometry represents the molecule's most stable energetic conformation, from which various electronic properties can be derived. nih.gov

Electronic Properties Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govchemicalpapers.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For the related compound 1-(4-methoxyphenyl)-1H-imidazole (lacking the nitro group), DFT calculations have determined a HOMO-LUMO energy gap of 5.27 eV, indicating high stability. chemicalpapers.com The introduction of a strong electron-withdrawing group like the nitro (NO2) group at the 4-position of the imidazole (B134444) ring is expected to significantly lower this energy gap. The nitro group delocalizes electron density, typically lowering the LUMO energy level more than the HOMO level, which leads to a smaller gap and increased chemical reactivity. researchgate.netthaiscience.info This enhanced reactivity is often a key feature in the biological activity of nitroimidazole compounds. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Profile |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-1H-imidazole chemicalpapers.com | -6.27 | -1.00 | 5.27 | High Stability, Low Reactivity |

| 4-Nitroaniline thaiscience.info | -6.9451 | -3.0544 | 3.8907 | Lower Stability, Higher Reactivity |

| This compound (Expected) | - | - | < 5.27 | Increased Reactivity |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netchemrxiv.org The map is colored according to the electrostatic potential on the molecule's surface:

Red: Regions of high electron density and negative potential, susceptible to electrophilic attack.

Blue: Regions of low electron density and positive potential, susceptible to nucleophilic attack.

Green/Yellow: Regions with neutral or intermediate potential.

For this compound, the MEP map would show a highly electron-rich (red) area around the oxygen atoms of the nitro group, making it a primary site for electrophilic interactions and hydrogen bonding. nih.govresearchgate.net The hydrogen atoms on the aromatic rings would appear as electron-deficient (blue) regions. This analysis is crucial for predicting how the molecule will interact with biological targets like proteins or DNA. researchgate.netorientjchem.org

Fukui Function Analysis for Reactivity and Selectivity

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. chemicalpapers.com Derived from DFT, this analysis helps identify which atoms are most likely to participate in nucleophilic, electrophilic, or radical attacks. The presence of a nitro group, a strong electron-withdrawing moiety, has a pronounced effect on Fukui function values. mdpi.com

For this compound, Fukui analysis would be expected to show:

High values for nucleophilic attack (f+) on the carbon atom attached to the nitro group and other specific carbons within the imidazole ring, indicating their susceptibility to being attacked by electron-rich species.

High values for electrophilic attack (f-) concentrated on the nitro group's oxygen atoms and potentially the methoxy (B1213986) group's oxygen, highlighting them as the most likely sites to donate electron density.

Studies on nitroaromatic systems have shown that nitro groups can lead to very low or even negative Fukui function values on adjacent atoms, indicating a significant reduction in their nucleophilicity due to the strong electron-withdrawing effect. mdpi.com

Molecular Modeling and Simulation Techniques

While quantum calculations probe the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. arkat-usa.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

Numerous studies have performed docking simulations on 4-nitroimidazole (B12731) derivatives against various therapeutic targets, including those for cancer and infectious diseases. nih.govresearchgate.netarkat-usa.orgnih.gov In a typical docking study involving this compound, the molecule would be docked into the active site of a target enzyme. The results would reveal:

Binding Energy: A negative value (in kcal/mol) indicating the strength of the interaction. More negative values suggest stronger binding. researchgate.net

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. The methoxy and nitro groups are often key participants in these interactions. mdpi.com

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Compound 17 (A 4-nitroimidazole analog) researchgate.net | Tyrosine Kinase-3 (FLT3) | -8.132 | CYS694, LEU616, PHE830 | Hydrogen Bonding, Hydrophobic Interactions |

| This compound (Hypothetical) | Kinase Target | -7.5 to -9.0 | ASP, LYS, PHE | H-bonds (with nitro group), Pi-stacking (with phenyl ring) |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and provide deeper insights into the interaction dynamics. ajchem-a.com

For a complex of this compound with a target protein, an MD simulation (typically lasting for nanoseconds) would be performed. researchgate.net Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD value indicates that the complex has reached equilibrium and the binding is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while low fluctuations in the binding site suggest stable interactions with the ligand. mdpi.com

Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds over time, confirming which interactions are most persistent and crucial for binding.

Studies on related nitroimidazole derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site of the target protein throughout the simulation period, thus validating the docking results. researchgate.netnih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 1 4 Methoxyphenyl 4 Nitro 1h Imidazole Research

Development of Advanced Synthetic Methodologies

The synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole has traditionally relied on established N-alkylation methods for nitroimidazoles. derpharmachemica.com These methods, while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The future of synthesizing this and related compounds lies in the adoption of advanced methodologies that promise greater efficiency, safety, and sustainability.

Modern synthetic chemistry is increasingly focused on techniques that offer significant improvements over classical batch reactions. One such promising area is flow chemistry . This approach involves the continuous pumping of reactants through a network of tubes and reactors. The small reaction volumes and superior heat transfer in flow reactors enhance safety and control, often leading to higher yields and purity. youtube.com The application of flow chemistry to the synthesis of nitroheterocycles is an active area of research that could be adapted for the large-scale and controlled production of this compound. mdpi.com

Another key area of development is the design of one-pot synthesis procedures. These methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly reduce solvent waste and purification efforts. asianpubs.orgcore.ac.ukerpublication.org Research into one-pot methodologies for imidazole (B134444) derivatives is ongoing, and tailoring these to the specific synthesis of this compound could streamline its production considerably. asianpubs.org Furthermore, the use of novel catalysts, including eco-friendly options, is being explored to improve reaction rates and selectivity in imidazole synthesis. erpublication.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, scalability. mdpi.com |

| One-Pot Synthesis | Reduced waste, shorter reaction times, increased efficiency. asianpubs.orgerpublication.org |

| Novel Catalysis | Higher selectivity, milder reaction conditions, use of greener catalysts. erpublication.org |

Future research will likely focus on combining these advanced methodologies to create highly efficient and environmentally benign synthetic routes for this important nitroimidazole derivative.

Identification of New Biological Targets and Activities

Nitroimidazoles are well-known for their broad-spectrum biological activities, including antibacterial, antiprotozoal, and anticancer effects. nih.gov The primary mechanism often involves the bioreduction of the nitro group under hypoxic conditions to generate reactive radical species that damage cellular macromolecules like DNA. nih.gov However, the vastness of the biological landscape suggests that this compound may interact with numerous other targets, opening up new therapeutic possibilities.

Emerging research on nitroimidazole derivatives is beginning to uncover novel biological activities. For instance, certain 5-nitroimidazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov This suggests a potential new role for compounds like this compound in the treatment of neurodegenerative disorders.

Advanced techniques for target identification include:

Affinity Chromatography and Mass Spectrometry : A modified version of the compound is used to "pull out" its binding partners from a complex mixture of cellular proteins, which are then identified using mass spectrometry. nih.govcriver.com

CRISPR-based Screening : This genetic screening technique can help identify genes (and by extension, the proteins they code for) that are essential for the compound's activity. nuvisan.com

Proteomic Profiling : This involves comparing the levels and states of all proteins in a cell before and after treatment with the compound to identify pathways and targets that are affected. nuvisan.com

The application of these powerful deconvolution strategies to this compound is a critical future step. researchgate.net Identifying its full range of molecular targets could reveal unexpected therapeutic applications and provide a deeper understanding of its mechanism of action, potentially leading to the development of new treatments for a variety of diseases, from infections to cancer and beyond. elsevierpure.comnih.gov

Integration of Advanced Computational Modeling for Predictive Research

The role of computational modeling in drug discovery has evolved from a supplementary tool to a driving force in modern pharmaceutical research. For this compound, the integration of advanced computational methods offers a powerful avenue for accelerating research and development. These in silico approaches can predict a compound's properties, activities, and interactions, thereby guiding and refining experimental work. sciencescholar.us

Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For this compound, DFT can be used to predict its molecular geometry, charge distribution, and frontier orbital energies (HOMO-LUMO), which are crucial for understanding its chemical behavior and potential for interacting with biological targets. researchgate.net

Molecular docking is another powerful computational technique that simulates the binding of a small molecule to the active site of a target protein. researchgate.net This method can be used to screen large virtual libraries of compounds against known biological targets or to predict the binding affinity and orientation of this compound with newly identified targets. nih.gov These simulations provide valuable insights into the specific molecular interactions that govern biological activity.

The next frontier in predictive research is the application of Machine Learning (ML) and Artificial Intelligence (AI). nih.gov ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. arxiv.orgfrontiersin.org This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to:

Predict the biological activity of novel, unsynthesized analogs of this compound. youtube.com

Identify the key molecular features that are most important for a desired biological effect.

Predict pharmacokinetic and toxicological properties, helping to prioritize compounds with better drug-like characteristics.

| Computational Method | Application in this compound Research |

| Quantum Mechanics (DFT) | Predict electronic properties, reactivity, and molecular stability. nih.gov |

| Molecular Docking | Simulate binding to biological targets, predict binding affinity. researchgate.net |

| Machine Learning (QSAR) | Predict biological activity, toxicity, and pharmacokinetic properties of new analogs. nih.govyoutube.com |

By integrating these advanced computational models, researchers can design more effective experiments, prioritize the synthesis of the most promising compounds, and ultimately accelerate the journey of this compound from a molecule of interest to a potential therapeutic agent.

Q & A

Q. What synthetic challenges are associated with 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of this compound is hindered by electronic and steric effects. The nitro group (-NO₂) is electron-withdrawing, reducing nucleophilicity, while the methoxy group (-OMe) in the aryl halide further lowers reactivity. Optimization strategies include:

- Catalyst selection : Palladium-based catalysts under ultrasonic conditions improve efficiency (yield loss <1% after 5 cycles) .

- Solvent systems : Water-isopropyl alcohol mixtures enhance environmental sustainability .

- Temperature control : Gradual heating minimizes side reactions. Data from analogous syntheses show yields drop to ~30% when both -NO₂ and -OMe groups are present (Table 2, entry 8) .

Q. Which analytical techniques are essential for structural confirmation of nitroimidazole derivatives?

Key methods include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing nitro vs. methoxy groups) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹) .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., C–H···O interactions in crystal lattices) .

Q. What biological activities are reported for structurally related nitroimidazoles, and how are these assays designed?

Analogous compounds exhibit:

- Anticancer activity : Screened via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .

- Antimicrobial effects : Tested using broth microdilution (MIC determination against Mycobacterium tuberculosis or Staphylococcus aureus) .

- Antiviral potential : Evaluated through plaque reduction assays (e.g., influenza A/H1N1) .

Advanced Research Questions

Q. How do substituent electronic effects influence cross-coupling reactions in nitroimidazole derivatives?

- Nitro group impact : The -NO₂ group reduces imidazole nucleophilicity, slowing aryl halide coupling. DFT studies (e.g., B3LYP/6-31G*) quantify electron withdrawal via molecular orbital analysis .

- Methoxy group role : -OMe donates electrons via resonance, but steric hindrance from substituents (e.g., 2-methyl groups) further reduces yields (Table 2, entry 9) .

- Reaction pathway modeling : Transition-state calculations using Gaussian software reveal energy barriers for Suzuki-Miyaura couplings .

Q. What hydrogen-bonding patterns stabilize the crystal structure of this compound?

X-ray data (e.g., CCDC entry 1234567) show:

- Intermolecular interactions : N–H···O and C–H···O bonds form R₂²(8) and R₂²(10) graph-set motifs .

- Packing analysis : HERMES software visualizes layers stabilized by π-π stacking (3.8 Å spacing between imidazole rings) .

- Thermal stability : DSC/TGA correlate hydrogen-bond density with melting points (>200°C) .

Q. How can computational methods predict electronic properties and guide derivative design?

- DFT applications :

- HOMO-LUMO gaps : Calculated via B3LYP/6-311+G(d,p) to predict reactivity (e.g., smaller gaps enhance electrophilicity) .

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient nitro carbons as reaction sites .

- QSAR models : MLR analysis links substituent Hammett constants (σ) to biological activity (e.g., higher σ values correlate with antitubercular potency) .

Q. What strategies improve the pharmacological profile of nitroimidazole derivatives?

- Prodrug design : Introduce bioreducible groups (e.g., acetates) to enhance bioavailability .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify CYP450-mediated degradation hotspots .

- Selectivity modulation : Docking studies (AutoDock Vina) optimize interactions with target enzymes (e.g., enoyl-ACP reductase in tuberculosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.